Coniferin

Lignification Enzyme kinetics Monolignol transport

Researchers studying β-glucosidase function in lignification often face inconsistent kinetic data due to substrate impurity or inappropriate analog use. Coniferin (CAS 124151-33-3), supplied at ≥98% HPLC purity, provides the exact metabolic intermediate required for reliable enzyme characterization and transport assays. - Isoform-specific kinetics: Distinct Km/Vmax vs. syringin enables precise enzyme discrimination. - Metabolic fidelity: Replicates the β-glucosidase-independent oxidation pathway to coniferaldehyde glucoside. - Supply assurance: Available from milligrams to grams, with batch-specific CoA and expedited global shipping.

Molecular Formula C16H22O8
Molecular Weight 342.34 g/mol
CAS No. 124151-33-3
Cat. No. B054404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConiferin
CAS124151-33-3
Synonymsconiferin
coniferyl alcohol beta-D-glucoside
Molecular FormulaC16H22O8
Molecular Weight342.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
InChIKeySFLMUHDGSQZDOW-FAOXUISGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coniferin: Monolignol Glucoside for Lignification Research


Coniferin (coniferyl alcohol 4-O-β-D-glucoside) is a naturally occurring phenylpropanoid glycoside and the glucosidic storage form of the monolignol coniferyl alcohol [1]. It serves as a critical intermediate in the phenylpropanoid pathway, functioning both as a transport/storage form for lignification and as a precursor for lignan biosynthesis [2]. Its stable glucoside bond is specifically cleaved by select β-glucosidases to release the aglycone for polymerization, making it an essential tool for probing monolignol metabolism in both gymnosperms and angiosperms [3].

Glucosidic storage/transport form of monolignol coniferyl alcohol for lignification studies
Probe substrate for β-glucosidase isoform characterization and enzyme kinetics
Metabolic tracer for monolignol flux and alternative oxidation pathway mapping

Coniferin: Why Generic Substitution Fails


Substituting coniferin with structurally analogous monolignol glucosides (e.g., syringin, p-coumaryl alcohol glucoside) or the free aglycone coniferyl alcohol is not scientifically equivalent due to profound differences in enzyme recognition, transport kinetics, and metabolic routing. Comparative β-glucosidase studies reveal that coniferin exhibits enzyme-specific and isoform-specific Km and Vmax values that deviate markedly from syringin and p-coumaryl glucoside [1]. Furthermore, coniferin can undergo an alternative, β-glucosidase-independent oxidation pathway to coniferaldehyde glucoside before lignification—a metabolic bypass not observed for other monolignol glucosides [2]. These quantitative and mechanistic distinctions mean that experimental outcomes in lignification assays, β-glucosidase characterization, or plant metabolic engineering cannot be reliably extrapolated from analogs.

Kinetics β-Glucosidase Km and catalytic efficiency differ significantly from syringin and p-coumaryl glucoside, affecting assay interpretation.
Metabolic routing A β-glucosidase-independent oxidation to coniferaldehyde glucoside is unique to coniferin and not observed for syringin.
Transport Tissue-specific membrane transport kinetics cannot be generalized from p-coumaryl alcohol glucoside or free coniferyl alcohol.

Coniferin Quantitative Evidence Guide


Isoform-Specific Kinetics vs. Syringin

Coniferin demonstrates distinct kinetic behavior compared to the analog syringin when assayed with specific recombinant β-glucosidase isoforms. For PbBGLU1, the enzyme exhibits stronger activity and higher catalytic efficiency for coniferin relative to syringin [1]. This isoform selectivity is reversed for other enzymes, highlighting coniferin's role in characterizing enzyme specificity.

Isoform kinetics vs syringin
Head-to-head
PbBGLU1: reported higher activity & catalytic efficiency for coniferin PbBGLU16: selectivity reversed
Isoform-dependent substrate preference supports enzyme characterization
Recombinant enzyme assay context
Lignification Enzyme kinetics Monolignol transport

Soybean β-Glucosidase Kinetics vs. Syringin

A β-glucosidase purified from Glycine max exhibits a clear kinetic preference for syringin over coniferin. While both substrates share an identical Vmax, the Michaelis constant (Km) for coniferin is twice that of syringin, indicating a lower affinity [1]. This quantitative difference in binding affinity is critical for experimental design in enzyme assays.

Soybean β-glucosidase
Head-to-head
Km 0.6 mM (coniferin) vs 0.3 mM (syringin)
2-fold lower affinity differentiates hydrolysis rate modeling
Identical Vmax; Glycine max enzyme
Enzyme kinetics Substrate specificity Glycoside hydrolase

Arabidopsis BGLU45 Substrate Specificity

The Arabidopsis β-glucosidase BGLU45 displays a narrow substrate specificity profile that ranks three monolignol glucosides. The relative hydrolytic rates are highest for syringin (100%), followed by coniferin (87%), and very low for p-coumaryl glucoside (7%) [1]. The Km values further quantify this differential affinity.

BGLU45 specificity
Head-to-head
Km 7.0 mM, relative rate 87% vs syringin (100%), 12.4× over p-coumaryl glucoside
Defines kinetic ranking for monolignol flux modeling
Recombinant Arabidopsis BGLU45
Lignin biosynthesis β-Glucosidase Arabidopsis thaliana

Membrane Vesicle Transport Kinetics

Membrane vesicles prepared from lignin-forming spruce cells exhibit coniferin transport activity, but the Michaelis constant (Km) for coniferin is significantly higher than that observed for xylem and BY-2 cell vesicles [1]. This indicates a tissue-specific transport mechanism with lower affinity in lignifying cells, distinguishing coniferin from p-coumaryl alcohol glucoside in transport assays.

Membrane transport Km
Head-to-head
Coniferin Km much higher in lignin-forming spruce vesicles vs xylem/BY-2 vesicles
Tissue-specific affinity indicates regulated lignification transport
Membrane vesicle assay; Picea abies
Monolignol transport Membrane vesicles Lignification

Oxidation to Coniferaldehyde Glucoside

Tracer experiments with labeled coniferin in Ginkgo biloba stem segments revealed that more than half of the administered coniferin underwent oxidation to coniferaldehyde glucoside before aglycone release, rather than direct β-glucosidase hydrolysis [1]. This alternative pathway is not reported for syringin or p-coumaryl alcohol glucoside in this system.

Oxidation routing
Class-level
>50% diverted to coniferaldehyde glucoside
Alternative pathway unique to coniferin requires tracer validation
Ginkgo biloba feeding study
Lignin biosynthesis Metabolic pathway Alternative routing

Analytical Reference Standard Purity

Commercial reference standards of coniferin are routinely provided with a minimum HPLC purity of 98%, as confirmed by multiple reputable vendors using validated analytical methods . This specification ensures batch-to-batch consistency for quantitative assays and comparative studies, whereas in-house isolated coniferin may vary significantly in purity and isoform composition (e.g., E/Z isomers).

Reference purity
Data to verify
≥98% (HPLC)
Certified purity for quantitative assay standardization
Supplier specification; independent verification advised
Analytical chemistry Standardization HPLC

Coniferin Application Scenarios


β-Glucosidase Isoform Differentiation

Researchers studying β-glucosidase function in lignification should use coniferin as a key substrate. Its isoform-specific kinetic profiles—for example, higher catalytic efficiency with PbBGLU1/16 than syringin [1]—enable precise discrimination of enzyme function. Assaying with coniferin, syringin, and p-coumaryl glucoside in parallel (as with BGLU45 [2]) provides a comprehensive substrate specificity fingerprint essential for functional genomics and enzyme engineering.

Tissue-Specific Monolignol Transport

For studies focused on the transport of lignin precursors across plant membranes, coniferin is the substrate of choice. Its transport exhibits tissue-specific affinity differences, with a markedly higher Km in lignin-forming spruce vesicles compared to xylem/BY-2 vesicles [3]. This property makes coniferin indispensable for identifying and characterizing the transporters (e.g., MATE or MFS families) specifically involved in the lignification process, where analog behavior cannot be assumed.

Alternative Metabolic Pathway Mapping

In plant systems where the fate of stored monolignol glucosides is under investigation (e.g., Ginkgo biloba), coniferin is uniquely informative. Over 50% of exogenously supplied coniferin is metabolically routed through oxidation to coniferaldehyde glucoside, a pathway not evident for syringin [4]. Using radiolabeled or stable isotope-labeled coniferin in tracer experiments is therefore critical for dissecting the full complexity of the monolignol biosynthetic grid.

Analytical Method Standardization

Analytical chemists and metabolomics core facilities require a highly pure and well-characterized coniferin standard to establish calibration curves for LC-MS or HPLC quantification. The commercial availability of coniferin with a certified purity of ≥98% (HPLC) provides the necessary reference point for accurate and reproducible measurements of coniferin levels in plant extracts, ensuring data comparability across studies and platforms.

Application
Selection Property
Validation Focus
β-Glucosidase isoform differentiation
Isoform-specific kinetic profile
Parallel assay with syringin and p-coumaryl glucoside
Tissue-specific monolignol transport
Tissue-dependent transport affinity
Membrane vesicle uptake assays across cell types
Alternative metabolic pathway mapping
Unique oxidation to coniferaldehyde glucoside
Stable isotope tracer studies
Analytical method standardization
Certified high-purity reference standard
HPLC/LC-MS calibration and batch consistency
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